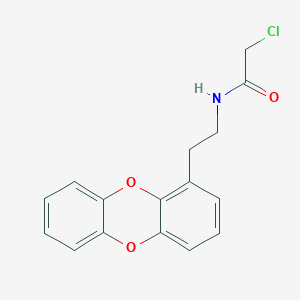

3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3,4-dimethoxy-N-(5-(3-methylbenzyl)thiazol-2-yl)benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used in a wide range of applications, including medical, industrial, and biological fields .

Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring with two methoxy groups (OCH3) at the 3rd and 4th positions, an amide group (CONH2), and a thiazole ring attached to the nitrogen of the amide group .Chemical Reactions Analysis

Benzamides, including similar compounds, can undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the methoxy and amide groups could influence its solubility, while the benzene and thiazole rings could affect its stability .Scientific Research Applications

1. Stearoyl-CoA Desaturase-1 Inhibition

- Application : This compound has been studied as a potential inhibitor of Stearoyl-CoA desaturase-1 (SCD-1), which is significant for metabolic and cardiovascular diseases.

- Findings : Researchers found that similar benzamide derivatives showed potent SCD-1 inhibitory activity, which could be beneficial in treating diseases related to lipid metabolism (Uto et al., 2009).

2. Anticancer Properties

- Application : Some benzamide derivatives, including those structurally similar to the compound , have been evaluated for their potential as anticancer agents.

- Findings : A study on benzamides showed moderate to excellent anticancer activity against various cancer cell lines, suggesting the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

3. Antifungal Agents

- Application : Research has explored the use of benzamide derivatives as antifungal agents.

- Findings : Some newly synthesized benzamide compounds demonstrated notable antifungal activity, indicating their potential in combating fungal infections (Narayana et al., 2004).

4. Supramolecular Gelators

- Application : N-(thiazol-2-yl) benzamide derivatives, related to the compound of interest, have been studied for their use as supramolecular gelators.

- Findings : Some of these compounds showed effective gelation behavior with various solvents, potentially useful in materials science and drug delivery systems (Yadav & Ballabh, 2020).

5. Synthesis and Characterization

- Application : The synthesis process and characterization of similar benzamide compounds have been a subject of study.

- Findings : Studies have detailed the synthesis methods and structural analysis of benzamide derivatives, which is crucial for understanding their properties and potential applications (Kranjc et al., 2011).

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to have antitumor activities against certain cell lines .

Mode of Action

It’s worth noting that compounds with similar structures have been found to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .

Biochemical Pathways

Similar compounds have been shown to affect cell viability as a function of redox potential .

Result of Action

The compound has been suggested to have potential antitumor activity, with the ability to induce apoptosis and cause cell cycle arrests in certain cancer cell lines .

properties

IUPAC Name |

3,4-dimethoxy-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-13-5-4-6-14(9-13)10-16-12-21-20(26-16)22-19(23)15-7-8-17(24-2)18(11-15)25-3/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZRENGLSWDGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,3-Dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2453535.png)

![methyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2453538.png)

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2453541.png)

![methyl 2-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2453542.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2453543.png)

![2-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2453546.png)